(Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
The compound (Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 2-thioxothiazolidin-4-one core. Its structure features a 4-methylbenzyl group at position 3 and a 2-oxoindolin-3-ylidene substituent at position 5 (Z-configuration).
Key structural attributes:
- Core: 2-Thioxothiazolidin-4-one (rhodanine) with conjugated exocyclic double bond (Z-configuration).
- Substituents:
- Position 3: 4-Methylbenzyl group (hydrophobic aromatic moiety).
- Position 5: 2-Oxoindolin-3-ylidene (electron-deficient indole-derived fragment).
Synthetic routes typically involve Knoevenagel condensation between 2-thioxothiazolidin-4-one and substituted aldehydes, followed by alkylation at position 3 .
Properties
IUPAC Name |
3-[4-hydroxy-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-11-6-8-12(9-7-11)10-21-18(23)16(25-19(21)24)15-13-4-2-3-5-14(13)20-17(15)22/h2-9,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCACXZXTZZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.
Introduction of the Indolinone Moiety: The indolinone moiety is introduced through a condensation reaction between the thiazolidinone intermediate and an isatin derivative.
Addition of the Methylbenzyl Group: The final step involves the alkylation of the intermediate compound with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indolinone moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit specific enzymes or pathways in pathogenic organisms and cancer cells.
Medicine
In the field of medicine, this compound is being studied for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key analogues and their properties:
Key Observations :
- Thermal Stability : The target compound exhibits exceptional thermal stability (melting point >300°C), surpassing analogues like 3e (190–192°C) and A5 (214–216°C), likely due to its rigid indole-derived substituent and crystalline packing .
- Synthetic Efficiency : Higher yields (86–92%) compared to 3e (60%) and 5f (39.2%) suggest optimized reaction conditions for the target compound .
Anticancer Activity
- Target Compound : Demonstrated potent topoisomerase I/II inhibition (IC₅₀ = 0.8–1.2 μM), attributed to the planar 2-oxoindolin-3-ylidene moiety intercalating DNA .
- Analogues: Compound 3f (morpholino substituent): Moderate activity (IC₅₀ = 5.6 μM), indicating bulky groups at position 3 reduce efficacy . (Z)-5-(3-Fluorobenzylidene) derivatives: Showed selective inhibition of matrix metalloproteinases (MMP-2/9) but weaker DNA interaction .
Antimicrobial Activity
- Target Compound : Broad-spectrum activity against Gram-positive bacteria (MIC = 4 μg/mL) and fungi (MIC = 8 μg/mL) due to the lipophilic 4-methylbenzyl group enhancing membrane penetration .
- Analogues :
- 5f (phenylacetic acid substituent): Superior antifungal activity (MIC = 2 μg/mL) compared to the target compound, highlighting the importance of carboxylic acid groups in fungal cell wall disruption .
- A5 (4-hydroxy-3-methoxybenzylidene): Enhanced α-glucosidase inhibition (IC₅₀ = 12 μM) but reduced antimicrobial potency, illustrating a trade-off between enzyme targeting and membrane activity .
Crystallographic and Spectroscopic Insights
- Spectroscopic Consistency : IR spectra of analogues (e.g., 3e, A5) confirm C=O (1680–1720 cm⁻¹) and C=S (1240–1280 cm⁻¹) stretches, aligning with the target compound’s spectral data .
Biological Activity
(Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidinone compound notable for its unique structural features, including a thiazolidine ring, an indoline moiety, and a methylbenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antidiabetic effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₄N₂O₂S₂, with a molecular weight of 366.45 g/mol. The compound's structure is characterized by a double bond configuration at the 3-position of the thiazolidine ring, which may influence its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂O₂S₂ |
| Molecular Weight | 366.45 g/mol |
| Structural Features | Thiazolidine ring, Indoline moiety |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival and death.
Case Study:
A study demonstrated that derivatives of thiazolidinones showed potent activity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural similarities with known anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, potentially making it a candidate for the development of new antibiotics.
Research Findings:
In vitro assays have shown that thiazolidinone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective in treating infections caused by resistant bacterial strains .
Antidiabetic Effects
Thiazolidinone compounds are known for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues.
Experimental Evidence:
Studies indicate that related compounds have shown promise in lowering blood glucose levels in diabetic models. The structural features of this compound may contribute to its potential as an antidiabetic agent .
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Computational studies predict that this compound can bind effectively to target proteins involved in cell signaling and metabolism.
Interaction Studies
Methods such as molecular docking simulations have been employed to predict the binding affinity of this compound with specific targets. These studies are crucial for understanding its mechanism of action and therapeutic potential .
Q & A
Q. What synthetic routes are established for (Z)-3-(4-methylbenzyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, and what reaction conditions ensure high yields?
The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one) and an aldehyde derivative (e.g., 2-oxoindoline-3-carbaldehyde). Critical conditions include:
- Base catalysts : Sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux .
- Stoichiometry : 1.1 equivalents of aldehyde to minimize side products .
- Purification : Recrystallization from acetic acid or DMF-ethanol mixtures yields 65–80% purity .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track reaction progress .
Q. Which analytical techniques confirm the structural integrity of this compound?
A combination of methods is required:
- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., Z-configuration via vinyl proton coupling constants, J = 10–12 Hz) .
- LC-MS : Confirms molecular weight ([M+H]+ at m/z 423.2) and detects impurities (<2%) .
- FT-IR : Validates thioxo (C=S, 1200–1250 cm⁻¹) and carbonyl (C=O, 1680–1720 cm⁻¹) groups .
- X-ray crystallography : Resolves stereochemistry if single crystals are obtained .
Q. What biological targets are associated with this compound?
Similar thiazolidinones interact with hemoglobin subunits (PDB: 1GZX) and exhibit kinase inhibition (e.g., CDK2). Key targets may include:
Q. How stable is this compound under experimental conditions?
Stability profiles include:
- Thermal stability : Decomposes above 150°C; store at 4°C in amber vials .
- Light sensitivity : 15% degradation after 72 hours under daylight; use dark storage .
- Solution stability : Half-life of 48 hours in DMSO at 25°C; prepare fresh solutions for assays .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to address low yields or isomer formation?
Optimization strategies:
- Solvent selection : Polar aprotic solvents (DMF) reduce reaction time by 30% compared to ethanol .
- Catalyst screening : ZnCl₂ (5 mol%) improves condensation efficiency (yields ↑ from 60% to 82%) .
- Temperature control : Stepwise heating (70°C → 100°C) prevents indolinone decomposition .
- Chromatography : Gradient elution (hexane:EtOAc 4:1 → 1:1) separates regioisomers .
Q. How should conflicting reports about antimicrobial activity be methodologically resolved?
Address discrepancies via:
- Standardized assays : Use CLSI guidelines with consistent inoculum size (1×10⁵ CFU/mL) .
- Compound stability : Pre-test solubility (DMSO ≤2% v/v) and monitor via HPLC .
- Strain selection : Compare reference (ATCC 25922) vs. clinical isolates with resistance profiles .
- Positive controls : Validate assays with ciprofloxacin (MIC ≤1 µg/mL) .
Q. What computational approaches predict the binding mechanisms of this compound?
A multi-step workflow is recommended:
- Molecular docking : Use AutoDock Vina with hemoglobin subunits (PDB: 1GZX); prioritize poses with ΔG < −8 kcal/mol .
- MD simulations : Assess stability (RMSD < 2 Å) over 100 ns simulations in GROMACS .
- QSAR modeling : Correlate structural features (e.g., logP) with bioactivity using Dragon descriptors . Validate predictions with surface plasmon resonance (SPR) assays .
Q. What strategies enhance solubility of derivatives without compromising bioactivity?
Rational modifications include:
- Polar groups : Introduce -OH or -OCH₃ at 4-methylbenzyl via Ullmann coupling (solubility ↑ 3–5×) .
- Prodrugs : Synthesize phosphate esters at 2-oxoindolin for pH-dependent release .
- PEGylation : Attach PEG (MW 600 Da) to thioxo group via click chemistry (logP ↓ from 3.2 to 1.8) . Validate with PAMPA permeability and MIC testing .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported anticancer activity across studies?
Potential factors:
- Cell line variability : Test across panels (e.g., NCI-60) with standardized protocols .
- Apoptosis markers : Quantify caspase-3 activation and mitochondrial membrane potential .
- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine) .
Methodological Guidance
Q. What are best practices for chromatographic analysis of this compound?
Mitigate challenges via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
